molecular formula C9H5Cl3N2 B580503 3,7,8-Trichloroquinolin-4-amine CAS No. 1210000-81-9

3,7,8-Trichloroquinolin-4-amine

Cat. No.: B580503
CAS No.: 1210000-81-9
M. Wt: 247.503
InChI Key: AWSJHBPOLRCCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,8-Trichloroquinolin-4-amine is a quinoline derivative substituted with three chlorine atoms at positions 3, 7, and 8, and an amine group at position 3. Quinoline derivatives are widely studied for their pharmacological properties, including antimalarial, anticancer, and antimicrobial activities.

Properties

CAS No.

1210000-81-9

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.503

IUPAC Name

3,7,8-trichloroquinolin-4-amine

InChI

InChI=1S/C9H5Cl3N2/c10-5-2-1-4-8(13)6(11)3-14-9(4)7(5)12/h1-3H,(H2,13,14)

InChI Key

AWSJHBPOLRCCDF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)N)Cl)Cl)Cl

Synonyms

4-Amino-3,7,8-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Dichloroquinolin-4-amine Derivatives

  • 7,8-Dichloroquinolin-4-amine (): Substituents: Cl at positions 7 and 6. Synthesis: Prepared via nucleophilic substitution of 4-chloro-7,8-dichloroquinoline with amines under Pd catalysis . Properties: Melting point 171.5–173.2°C, indicative of high crystallinity due to planar quinoline core and halogen interactions.
  • 3,8-Dichloroquinolin-4-amine (): Substituents: Cl at positions 3 and 7. Molecular Weight: 213.063 g/mol.
  • 6,8-Dichloroquinolin-4-amine (): Substituents: Cl at positions 6 and 8. Molecular Weight: 213.06 g/mol (same as 3,8-dichloro isomer). Implications: Position 6 substitution may influence electronic effects differently than position 3 or 7 .

Fluoro- and Trifluoromethyl-Substituted Analogues

  • 4-Chloro-7,8-difluoroquinolin-3-amine (): Substituents: Cl at position 4, F at 7 and 8. Molecular Weight: 214.60 g/mol. Comparison: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce lipophilicity compared to Cl .
  • Trifluoromethyl-Aminoquinoline Derivatives (): Example: (2,8-Bis-trifluoromethylquinolin-4-yl)-(2-morpholin-4-yl-ethyl)amine. Substituents: CF3 groups at positions 2 and 8. Properties: Lower melting points (83–102°C) due to bulky CF3 groups disrupting crystal packing. Biological Activity: Demonstrated antimycobacterial activity, suggesting substituent bulk and electronegativity impact target binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound* 247.5 (calculated) Not reported Cl (3,7,8), NH2 (4)
7,8-Dichloroquinolin-4-amine 213.06 171.5–173.2 Cl (7,8), NH2 (4)
3,8-Dichloroquinolin-4-amine 213.06 Not reported Cl (3,8), NH2 (4)
4-Chloro-7,8-difluoroquinolin-3-amine 214.60 Not reported Cl (4), F (7,8), NH2 (3)
Trifluoromethyl derivative () 418.3 (example) 83–102 CF3 (2,8), NH2 (4)

*Calculated molecular weight based on C9H5Cl3N2.

  • Melting Points : Dichloro derivatives generally exhibit higher melting points than trifluoromethyl analogs due to stronger halogen-halogen and π-π interactions. The trichloro derivative likely has a higher melting point than dichloro isomers due to increased symmetry and packing efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.